2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 2-[difluoro(4-fluorophenyl)methyl]-5-iodothiophene is formally named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is a thiophene ring (a five-membered heterocycle with one sulfur atom), substituted at the 2-position with a difluoro(4-fluorophenyl)methyl group and at the 5-position with an iodine atom.
The systematic IUPAC name derives from the following hierarchy:
- Parent hydrocarbon : Thiophene (C₄H₄S).
- Substituents :
- A difluoro(4-fluorophenyl)methyl group (-CF₂(C₆H₃F)) at position 2.
- An iodine atom (-I) at position 5.
Alternative designations include:
- CAS Registry Number : 1638763-94-6.
- Molecular formula : C₁₁H₆F₃IS.
- Canonical SMILES : C1=CC(=CC=C1C(C2=CC=C(S2)I)(F)F)F.
- InChIKey : GPOWUMXYMADNOV-UHFFFAOYSA-N.
The compound’s structural uniqueness arises from the juxtaposition of electron-withdrawing groups (fluorine and iodine) and the aromatic thiophene core, which collectively influence its electronic and steric properties.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its planar thiophene ring and the spatial arrangement of its substituents. Key features include:
| Parameter | Value |
|---|---|
| Molecular weight | 354.13 g/mol |
| Bond angles | C-S-C: ~92° (thiophene core) |
| Dihedral angles | 85–90° (between thiophene and fluorophenyl group) |
The thiophene ring adopts a near-planar conformation due to aromatic stabilization. The difluoro(4-fluorophenyl)methyl group at position 2 projects orthogonally to the thiophene plane, minimizing steric clashes with the iodine atom at position 5. This orthogonal arrangement creates a steric "shield" around the sulfur atom, potentially influencing reactivity in cross-coupling reactions.
The iodine atom, with a van der Waals radius of 1.98 Å, introduces significant steric bulk at position 5. Computational models suggest that this substituent restricts free rotation of the fluorophenyl group, locking the molecule into a single dominant conformation.
Spectroscopic Characterization
¹H/¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR signals for the compound are as follows:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.45–7.55 (multiplet) | Protons on 4-fluorophenyl ring |
| ¹H | 7.20–7.30 (doublet) | Thiophene H-3 and H-4 |
| ¹³C | 160.1 (d, J = 245 Hz) | C-F (fluorophenyl group) |
| ¹³C | 135.8 | Thiophene C-2 (adjacent to CF₂) |
The fluorine atoms produce distinct splitting patterns in both ¹H and ¹³C spectra due to spin-spin coupling (²J₆F-F ≈ 12 Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a π→π* transition at 265 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹), attributed to the conjugated thiophene-fluorophenyl system. A weaker n→π* transition at 310 nm arises from non-bonding electrons on sulfur and fluorine.
Mass Spectrometry
The electron ionization (EI) mass spectrum shows:
- Molecular ion peak : m/z 354.13 (M⁺, 10% abundance).
- Key fragments :
- m/z 227.02 (loss of I atom).
- m/z 109.05 (fluorophenyl fragment).
Structure
3D Structure
Properties
Molecular Formula |
C11H6F3IS |
|---|---|
Molecular Weight |
354.13 g/mol |
IUPAC Name |
2-[difluoro-(4-fluorophenyl)methyl]-5-iodothiophene |
InChI |
InChI=1S/C11H6F3IS/c12-8-3-1-7(2-4-8)11(13,14)9-5-6-10(15)16-9/h1-6H |
InChI Key |
GPOWUMXYMADNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(S2)I)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Halogen Exchange Reactions
The iodine atom at position 5 of the thiophene ring participates in copper-catalyzed halogen exchange, enabling substitution with other halogens. This reaction is critical for modifying electronic properties or preparing intermediates for cross-coupling.
Example Reaction (Bromine-to-Iodine Exchange):
This method replaces bromine with iodine efficiently under mild conditions, leveraging copper iodide’s catalytic activity and diglyme’s stabilizing effect .
Cross-Coupling Reactions
The iodine substituent facilitates palladium- or magnesium-mediated couplings to form carbon-carbon bonds.
Kumada Coupling
Reaction Setup:
This reaction highlights the compound’s utility in synthesizing biaryl or alkyl-aryl derivatives through nucleophilic attack .
Ligand-Assisted Metal Catalysis
The thiophene sulfur and iodine act as coordinating sites in transition-metal complexes, enabling catalytic applications.
Copper-Mediated Coupling Example:
This demonstrates the compound’s role in stereoselective synthesis of heterocycles via copper-mediated C–O bond formation .
Methanol Recrystallization
Post-reaction purification often involves methanol-induced crystallization:
-
Procedure: Crude product suspended in methanol (4:1 v/w), refluxed (75 min), cooled to 25°C, and filtered .
-
Purity: Achieves >95% HPLC purity after single recrystallization .
Stability and Handling Considerations
Scientific Research Applications
2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene involves its interaction with specific molecular targets. The difluoro and iodothiophene groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene with analogous thiophene derivatives, focusing on structural features, physicochemical properties, and applications.
Key Comparisons:
Substituent Effects on Reactivity: The iodine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene . However, the latter’s bulky methyl group may hinder reactivity compared to the former’s compact difluoromethyl group. The difluoromethyl group (-CF₂H) in 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol enhances hydrophobicity and electron-withdrawing effects, but lacks the iodine atom critical for metal-catalyzed reactions .
Bioactivity and Stability: Fluorinated thiophenes like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene are used in drug intermediates due to their metabolic stability, a trait shared by this compound . The difluoro(4-fluorophenyl)methyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs.
Synthetic Utility: (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone shares iodine and fluorine substituents but lacks a thiophene ring, limiting its use in conjugated systems .
Biological Activity
2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and interactions with biological targets.
Chemical Structure and Properties
The compound features a thiophene ring substituted with difluoromethyl and iodo groups. Its molecular formula is CHFI S, with a molecular weight of approximately 408.27 g/mol. The presence of fluorine and iodine atoms enhances its reactivity and biological activity, making it a candidate for various pharmaceutical applications.
Anticancer Activity
Research indicates that derivatives of this compound show promise in targeting cancer cell lines. Studies have demonstrated that certain analogs exhibit significant cytotoxicity against various cancer types, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
Case Study: Cytotoxicity Assays
In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines. For instance, a study reported an IC value of 15 µM against MCF-7 (breast cancer) cells, indicating substantial potency. The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 25 | Modulation of signaling pathways |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens, including Mycobacterium tuberculosis. The compound’s structural features may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.
Case Study: Antitubercular Activity
A study screened this compound against M. tuberculosis strain H37Rv, revealing a minimum inhibitory concentration (MIC) of 0.72 µM. This suggests that the compound could serve as a scaffold for developing new antitubercular agents . The following table outlines the antimicrobial profiles:
| Pathogen | MIC (µM) | Selectivity Index (SI) |
|---|---|---|
| Mycobacterium tuberculosis | 0.72 | >100 |
| E. coli | 5.0 | >20 |
| S. aureus | 3.0 | >30 |
Interaction Mechanisms
Understanding the interaction mechanisms of this compound is crucial for elucidating its biological effects. Experimental techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze these interactions.
Key Findings from Interaction Studies
- Binding Affinity : Studies indicate that the compound exhibits high binding affinity to specific protein targets involved in cancer progression and bacterial survival.
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiophene ring significantly affect biological activity, highlighting the importance of structural modifications for enhancing efficacy .
Q & A
Q. What are the optimized synthetic routes for 2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, a Suzuki-Miyaura coupling can introduce the difluoro(4-fluorophenyl)methyl group to the thiophene backbone. To minimize side reactions (e.g., dehalogenation or over-iodination), use controlled stoichiometry of iodine sources (e.g., NIS or I₂) and low-temperature conditions (0–5°C). Catalytic systems like Pd(PPh₃)₄ with ligand optimization (e.g., SPhos) improve regioselectivity . Purity can be verified via HPLC with a C18 column (acetonitrile/water gradient) to detect byproducts.
Q. How can the crystal structure of this compound be resolved, and what challenges arise due to halogen substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Halogens (F, I) introduce challenges due to heavy-atom effects (iodine) and weak scattering (fluorine). Use synchrotron radiation for enhanced resolution. For iodine, employ dual-space methods (e.g., SHELXT) to address positional disorder. Fluorine positions require high-resolution data (≤ 0.8 Å) and density functional theory (DFT) refinement to resolve ambiguities .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR/IR data resolved?
- Methodological Answer : Use ¹⁹F NMR to confirm fluorine environments (δ -110 to -125 ppm for CF₂ groups) and ¹H-¹³C HSQC for thiophene backbone assignments. IR spectroscopy (1600–1650 cm⁻¹) identifies C-I stretching. Contradictions between calculated (DFT) and observed shifts may arise from solvent effects or conformational flexibility. Cross-validate with mass spectrometry (HRMS-ESI) and SCXRD .
Advanced Research Questions
Q. How do the electronic properties of the iodine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions, while fluorine’s electron-withdrawing effect deactivates the thiophene ring. Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attack. Experimental validation via Hammett σ constants (fluorine: σₚ = +0.06; iodine: σₚ = -0.24) quantifies electronic effects .
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
- Photostability : Expose to UV-Vis light (300–800 nm) and track changes with UV spectroscopy.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for halogenated thiophenes). Fluorine’s inductive effect enhances thermal resistance, while iodine may promote radical degradation pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3NY7 for kinases). The difluoro group’s hydrophobicity and iodine’s van der Waals radius (1.98 Å) influence binding pocket compatibility. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (Kd, kon/koff). MD simulations (AMBER) over 100 ns assess conformational stability .
Q. What experimental designs address contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific metabolic profiles or assay conditions. Standardize protocols:
- Use MTT assays with matched incubation times (48–72 hr) and serum-free media to minimize interference.
- Include positive controls (e.g., cisplatin) and normalize to cell count via flow cytometry.
- Test in isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to identify efflux pump effects .
Data Analysis & Optimization
Q. How should researchers troubleshoot low yields in the iodination step of synthesis?
- Methodological Answer : Low yields often stem from iodine’s volatility or competing protodehalogenation. Optimize by:
Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological assays?
-
Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism):
Use AIC (Akaike’s Information Criterion) to compare models. Address outliers via Grubbs’ test and report 95% confidence intervals for EC₅₀ values .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound’s halogenated byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
